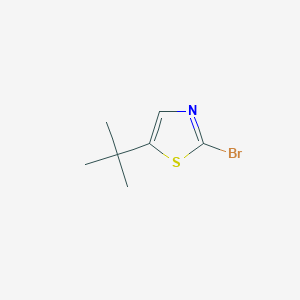

2-Bromo-5-(tert-butyl)thiazole

CAS No.: 22275-17-8

Cat. No.: VC3413316

Molecular Formula: C7H10BrNS

Molecular Weight: 220.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 22275-17-8 |

|---|---|

| Molecular Formula | C7H10BrNS |

| Molecular Weight | 220.13 g/mol |

| IUPAC Name | 2-bromo-5-tert-butyl-1,3-thiazole |

| Standard InChI | InChI=1S/C7H10BrNS/c1-7(2,3)5-4-9-6(8)10-5/h4H,1-3H3 |

| Standard InChI Key | MPYAUHBDNAUDNV-UHFFFAOYSA-N |

| SMILES | CC(C)(C)C1=CN=C(S1)Br |

| Canonical SMILES | CC(C)(C)C1=CN=C(S1)Br |

Introduction

Structural Characteristics and Chemical Properties

2-Bromo-5-(tert-butyl)thiazole is a substituted thiazole containing a bromine atom at the 2-position and a tert-butyl group at the 5-position. The thiazole core is a five-membered heterocyclic ring containing one sulfur atom and one nitrogen atom, with the general structure C₃H₃NS.

The molecular structure of 2-Bromo-5-(tert-butyl)thiazole can be inferred from related compounds. The chemical formula would be C₇H₁₀BrNS with an estimated molecular weight of approximately 220 g/mol. While no direct spectroscopic data is available in the search results, the compound would likely have characteristic signals in NMR spectroscopy reflecting the thiazole ring and tert-butyl group.

Table 1. Predicted Chemical Properties of 2-Bromo-5-(tert-butyl)thiazole

| Property | Value | Notes |

|---|---|---|

| Chemical Formula | C₇H₁₀BrNS | Derived from molecular structure |

| Molecular Weight | ~220 g/mol | Estimated based on atomic weights |

| Appearance | Likely solid at room temperature | Based on similar heterocyclic compounds |

| Solubility | Likely soluble in organic solvents | Characteristic of similar thiazole derivatives |

| Melting Point | Estimated 70-120°C | Comparable to related thiazole derivatives |

It is worth noting that structurally related compounds like 2-bromo-5-tert-butyl-1,3,4-thiadiazole have documented properties that might provide insight. This related compound has a chemical formula of C₆H₉BrN₂S and a molecular weight of 221.12 g/mol .

Structural Analogs and Comparative Analysis

While the search results don't provide direct information about 2-Bromo-5-(tert-butyl)thiazole, several structural analogs offer valuable comparative data. Related compounds include 2-bromo-5-tert-butyl-1,3,4-thiadiazole and 2-Bromo-5-(tert-butyl)benzo[b]thiophene, both containing similar structural elements.

Table 2. Comparison of 2-Bromo-5-(tert-butyl)thiazole with Structural Analogs

The presence of the thiazole ring in the target compound, compared to the thiadiazole ring in the analog, would likely result in differences in electronic distribution, reactivity, and biological activity. The thiazole ring possesses one nitrogen atom, whereas the thiadiazole has two, which affects the ring's electron density and hydrogen bonding capabilities.

| Synthetic Approach | Key Reagents | Potential Challenges | Advantages |

|---|---|---|---|

| Direct bromination | NBS, solvent | Regioselectivity control | Straightforward, fewer steps |

| Cyclization followed by bromination | Thiourea derivatives, brominating agents | Multiple steps required | Better control of substitution pattern |

| De novo thiazole synthesis | tert-butyl-containing precursors, bromination reagents | Precursor synthesis complexity | Potentially higher yield and purity |

Physicochemical Properties and Reactivity

The physicochemical properties of 2-Bromo-5-(tert-butyl)thiazole would be influenced by both the thiazole core and its substituents. The bromine atom typically imparts certain reactivity patterns, while the tert-butyl group would influence solubility and steric properties.

Electronic and Steric Effects

The bromine at the 2-position would likely decrease electron density in the thiazole ring through its electron-withdrawing inductive effect. This electronic effect could influence the compound's reactivity, particularly in nucleophilic substitution reactions. The tert-butyl group, being electron-donating, would partially counterbalance this effect while also introducing significant steric bulk.

Research Context and Knowledge Gaps

The available literature indicates several research gaps concerning 2-Bromo-5-(tert-butyl)thiazole. While there is substantial research on various thiazole derivatives, specific studies focusing on this particular compound appear limited.

Structure-Activity Relationship Studies

Comprehensive structure-activity relationship studies on thiazole derivatives have revealed the importance of substituent positions. For instance, in a study on thiazole-based stilbene analogs, it was found that "a reasonable explanation is that the bromine at the 5-position was reduced in the Arbuzov reaction procedure due to the known reducibility of triethyl phosphite" , highlighting the unique reactivity patterns of brominated thiazoles.

Future Research Directions

Future research might focus on:

-

Developing efficient synthetic routes specifically for 2-Bromo-5-(tert-butyl)thiazole

-

Exploring its potential biological activities, particularly in comparison to known active thiazole derivatives

-

Investigating its utility as a synthetic intermediate in the preparation of more complex molecules

-

Examining structure-property relationships to better understand the influence of the 2-bromo and 5-tert-butyl substituents on thiazole properties

Analytical Considerations

The analysis and characterization of 2-Bromo-5-(tert-butyl)thiazole would likely involve standard analytical techniques used for organic compounds, including spectroscopic methods and chromatography.

| Analytical Method | Expected Observations | Significance |

|---|---|---|

| ¹H NMR Spectroscopy | Singlet for thiazole C-4 proton; Singlet for tert-butyl protons | Structural confirmation |

| ¹³C NMR Spectroscopy | Characteristic signals for thiazole carbons and tert-butyl group | Carbon framework verification |

| Mass Spectrometry | Molecular ion peak with characteristic bromine isotope pattern | Molecular weight confirmation |

| IR Spectroscopy | C=N stretching; C-S stretching; C-Br stretching | Functional group identification |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume